Cas no 2016401-72-0 (Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate)

Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate is a specialized epoxide derivative featuring a thiophene-substituted methyl group. This compound is of interest in synthetic organic chemistry due to its reactive oxirane ring, which serves as a versatile intermediate for further functionalization. The presence of both ester and thiophene moieties enhances its utility in the synthesis of heterocyclic compounds and pharmaceuticals. Its structural complexity allows for selective ring-opening reactions, making it valuable for constructing chiral or bioactive molecules. The compound's stability under standard conditions ensures ease of handling in laboratory settings. Researchers may explore its applications in medicinal chemistry, agrochemicals, or materials science.
Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate structure
2016401-72-0 structure
Product Name:Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate
CAS No:2016401-72-0
MF:C11H14O3S
MW:226.292062282562
CID:6177606
PubChem ID:165447775
Update Time:2025-10-28

Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2016401-72-0
    • EN300-700233
    • methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate
    • Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate
    • Inchi: 1S/C11H14O3S/c1-10(7-8-5-4-6-15-8)11(2,14-10)9(12)13-3/h4-6H,7H2,1-3H3
    • InChI Key: YSRNYZNGAGWHEQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC1(C)C(C(=O)OC)(C)O1

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.1Ų

Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-700233-1.0g
methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate
2016401-72-0
1g
$0.0 2023-06-07

Additional information on Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate (CAS No. 2016401-72-0): A Comprehensive Overview

Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate, identified by its CAS number 2016401-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of oxiranes, which are cyclic ethers characterized by a three-membered ring containing one oxygen atom. The presence of a thiophene moiety and a methyl group at the 3-position of the oxirane ring introduces unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate features a carboxylate ester group at the 2-position, which enhances its reactivity and functionalizability. This structural motif is particularly interesting because it allows for further derivatization through nucleophilic substitution reactions, making it a versatile building block for drug discovery and material science applications. The thiophene ring, known for its aromatic stability and electronic properties, adds an additional layer of complexity to the compound's behavior, influencing both its chemical reactivity and potential biological activity.

In recent years, there has been growing interest in the development of novel oxirane derivatives as pharmacological agents. Oxiranes, also known as epoxides, are well-known for their ability to undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This property makes them invaluable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific derivative Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate has been explored in several research studies for its potential applications in medicinal chemistry.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of thiazole derivatives. Thiazoles are heterocyclic compounds that play a crucial role in biological systems and have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into an oxirane framework creates a scaffold that can be further modified to produce novel thiazole-based drugs. Several recent studies have demonstrated the effectiveness of this approach in generating compounds with enhanced pharmacological activity.

Another area where Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate has shown promise is in the field of polymer chemistry. Oxirane-functionalized polymers can exhibit unique mechanical and thermal properties, making them suitable for applications in advanced materials such as biodegradable plastics and high-performance coatings. The presence of the thiophene ring can also contribute to the development of conductive polymers, which are essential for electronic devices and sensors. Researchers have been exploring various methods to incorporate this compound into polymer backbones, aiming to create materials with tailored properties.

The synthesis of Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of halogenated thiophenes with glycidyl esters or other epoxide precursors under controlled conditions. The use of palladium-catalyzed cross-coupling reactions has also been reported as an effective method for introducing the desired substituents onto the oxirane ring. These synthetic strategies highlight the compound's potential as a key intermediate in industrial-scale production.

From a biological perspective, Methyl 2,3-dimethyl-3-[(thiophen-2-yl)methyl]oxirane-2-carboxylate has been investigated for its potential interactions with biological targets such as enzymes and receptors. The structural features of this compound make it a candidate for developing inhibitors or modulators of various therapeutic pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in cancer progression or inflammation. These findings underscore the importance of exploring novel scaffolds like this one in drug discovery efforts.

The safety and handling of Methyl 2,3-dimethyl-3-[(thiophen-2-yli)methyl]oxirane -[carbonyl(omethoxy)]] (CAS No. 2016401 -72 -0) require adherence to standard laboratory practices to ensure worker safety and environmental protection. While not classified as hazardous under typical conditions, proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound to minimize exposure risks.

In conclusion, Methyl 2 ,3 -dimeth yl -3 -[(thiophen -[carbonyl(omethoxy)]]]] ox iran e -[carbonyl(omethoxy)]]]] (CAS No .2016401 -72 -0 ) is a multifunctional organic compoun d with significant potential i n pharmaceuticals , polymer scie nce , an d material s engineering . Its unique structural features , i nclud ing an ox iran e ring an d a thi o phene moiety , ena ble it t o be u sed as a versatile building block f or synthesizi ng n e w bioactive m olec ules an d advanced materials . Recent research has highlighted its importance i n drug discove ry an d industrial applications , making it a comp ourd worthy o f further investigation an d development .

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.